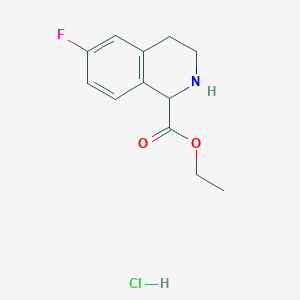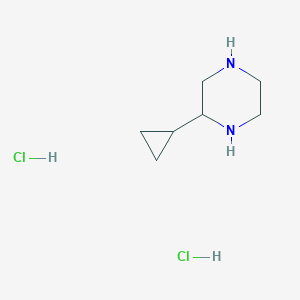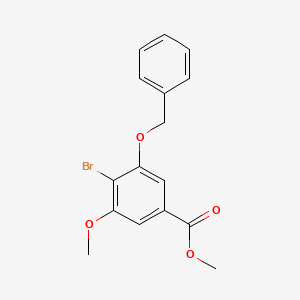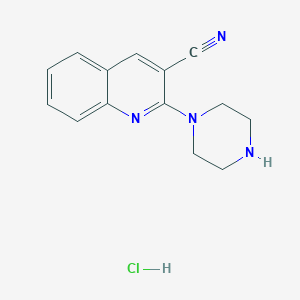
5-Bromo-3-methoxy-2-methylsulfanyl-pyridine
Overview
Description
5-Bromo-3-methoxy-2-methylsulfanyl-pyridine is a chemical compound with the molecular formula C7H8BrNOS . It is used as a building block in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromo group at the 5th position, a methoxy group at the 3rd position, and a methylsulfanyl group at the 2nd position .Scientific Research Applications
Aromatization of Dihydropyridines
Substituted dihydropyridines, such as 5-methoxy-6-(methylsulfanyl)-2,3-dihydropyridines, have been found to undergo aromatization to become aromatic compounds like 2-methyl-6-(methylsulfanyl)pyridine and 3-methoxy-2-(methyl-sulfanyl)pyridine under the influence of bases or acids, with the process being dependent on the nature and position of the substituents. This transformation is an example of the versatility of the pyridine derivatives in synthetic chemistry (Nedolya et al., 2015).
Heterocyclic Synthesis
The chemical reactivity of 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones and 6-bromo-5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one has been exploited in the synthesis of a series of novel compounds. These brominated intermediates are valuable for the regiospecific introduction of bromine in heterocyclic synthesis, highlighting the potential of such pyridine derivatives in the construction of complex molecular architectures (Martins, 2002).
Aromatization Pathways
The compound 5-methoxy-6-(methylsulfanyl)-2-[(vinyloxy)methyl]-2,3-dihydropyridine has been shown to undergo aromatization by the action of potassium tert-butoxide in DMSO, leading to a mixture of 2-(methylsulfanyl)-6-[(vinyloxy)methyl]-pyridine and 3-methoxy-6-methyl-2-(methylsulfanyl)pyridine. This study opens up new possibilities for the synthesis of pyridine derivatives through alternative aromatization pathways (Nedolya et al., 2017).
Synthesis of Pyrrolylpyridines
The synthesis of pyrrolylpyridines from alkynes and isothiocyanates has been achieved, showing the versatility of pyridine derivatives in forming biologically significant structures. This approach provides a convenient synthetic route to previously unknown and complex molecular structures, showcasing the potential of pyridine derivatives in medicinal chemistry and drug design (Nedolya et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling 5-Bromo-3-methoxy-2-methylsulfanyl-pyridine.
properties
IUPAC Name |
5-bromo-3-methoxy-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAFDNQQHXZJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



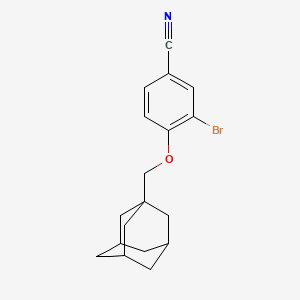
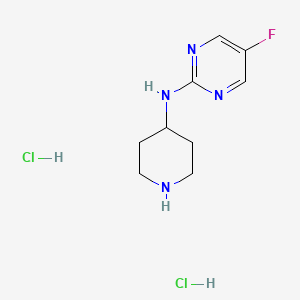

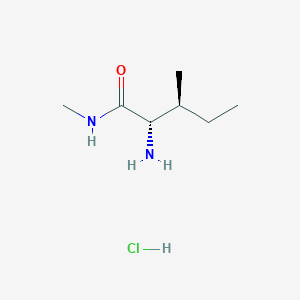
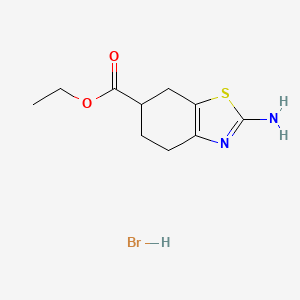

![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)
![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)
